Scaffold-Class Kinase Inhibition: Furo[3,2-b]pyridine Core vs. Non-Furopyridine CLK Inhibitors
The furo[3,2-b]pyridine scaffold, to which the target compound belongs, has been demonstrated to provide a distinct kinase binding mode compared to conventional ATP-competitive scaffolds. X-ray crystallography of the closely related analog MU1210 in complex with CLK1 reveals that the furo[3,2-b]pyridine core anchors to the kinase back pocket rather than the hinge region, a mode that is atypical for ATP-site kinase inhibitors and mechanistically linked to the observed selectivity profiles [1]. In the patent-specified class, furo[3,2-b]pyridines with 5-substitution have been identified as inhibitors of CLK and HIPK kinases with IC₅₀ values reaching below 50 nM for optimized analogs [2]. While individual IC₅₀ data for the specific 5-methyl-2-carboxamide derivative are not publicly available, the scaffold-class baseline for CLK inhibition potency is established at IC₅₀ < 50 nM for the most potent 3,5-disubstituted analogs (e.g., MU1210: CLK1 IC₅₀ = 8 nM) . This mechanistic differentiation from non-furopyridine CLK inhibitors (e.g., TG003, CLK1 IC₅₀ ~ 20–50 nM) provides a structurally grounded basis for target engagement expectations.
| Evidence Dimension | Kinase inhibition potency (CLK family) for furo[3,2-b]pyridine class |
|---|---|
| Target Compound Data | No direct IC₅₀ data publicly available; covered by patent claims as kinase inhibitor scaffold |
| Comparator Or Baseline | MU1210 (3,5-disubstituted furo[3,2-b]pyridine): CLK1 IC₅₀ = 8 nM; TG003 (non-furopyridine CLK inhibitor): CLK1 IC₅₀ ~ 20–50 nM |
| Quantified Difference | Class-level: furo[3,2-b]pyridine scaffold enables CLK inhibition down to single-digit nM (optimized analogs); target compound potency uncharacterized |
| Conditions | In vitro kinase inhibition (ATP-competition assays); X-ray crystallography (CLK1–MU1210 co-crystal structure, PDB deposition referenced in Eur. J. Med. Chem. 2021) |
Why This Matters
The scaffold-class evidence establishes that the furo[3,2-b]pyridine core provides a mechanistically distinct kinase binding mode, which is the structural prerequisite for the selectivity and potency achievable by this compound class—critical for users evaluating this compound as a starting point for CLK/HIPK inhibitor development.
- [1] Němec, V.; Hylsová, M.; Maier, L.; Flegel, J.; Sievers, S.; Ziegler, S.; Schröder, M.; Berger, B.-T.; Chaikuad, A.; et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angew. Chem. Int. Ed. 2019, 58 (4), 1062–1066. View Source
- [2] Němec, V. Synthesis of New Potential Inhibitors of Protein Kinases (Diplomová práce / Master's Thesis). Masaryk University, Brno, 2015. Identified CLK/HIPK inhibitors with IC₅₀ < 50 nM. View Source
